molecular formula C18H18N2O2S B2532795 RSV-IN-4 CAS No. 862825-89-6

RSV-IN-4

Cat. No.: B2532795
CAS No.: 862825-89-6
M. Wt: 326.41
InChI Key: WZUPNNPINBXARI-UHFFFAOYSA-N
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Description

RSV-IN-4 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating respiratory syncytial virus (RSV) infections. Respiratory syncytial virus is a major cause of lower respiratory tract infections, especially in infants and the elderly. The development of effective inhibitors like this compound is crucial for managing and preventing these infections.

Mechanism of Action

Target of Action

The primary target of 2-((1H-indol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, also known as RSV-IN-4, is the Respiratory Syncytial Virus (RSV). RSV is a member of the Pneumoviridae family and is a leading cause of severe acute lower respiratory tract infection in infants, young children, immunocompromised individuals, and elderly people . The virus primarily infects ciliated cells in the large airways . The two major surface proteins of RSV, the F and highly glycosylated G-protein, are believed to be the major targets of the antibody response .

Mode of Action

It is known that rsv utilizes a host protease in its replication cycle . The viral surface F protein mediates host cell membrane fusion to facilitate RSV entry . Inhibition of these processes could be a potential mode of action for this compound.

Biochemical Pathways

RSV infection is associated with an augmented innate immune response, enhanced secretion of inflammatory cytokines, and necrosis of infected cells . The virus induces proliferation of goblet cells, causing high mucus production and recruitment of eosinophils and massive numbers of neutrophils in the airway ducts . RSV also disrupts the airway and alveolar epithelium, leading to airway obstruction and turbulent gas flow . This compound, by inhibiting RSV, could potentially affect these biochemical pathways.

Pharmacokinetics

A related compound, edp-323, has been studied for its preclinical pharmacokinetics . It was found to have excellent oral bioavailability and plasma exposure across multiple species, and favorable penetration into lung alveolar macrophages . These properties could potentially be similar for this compound, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action would be the inhibition of RSV infection, thereby preventing the associated cellular events and pathology. This includes preventing the disruption of the airway and alveolar epithelium, the induction of airway inflammation, and the necrosis of infected cells .

Action Environment

The action of this compound could be influenced by environmental factors. For instance, the seasonality of RSV is known to be influenced by climatic factors . Additionally, the presence of other pathogens could potentially affect the efficacy of this compound

Preparation Methods

The synthesis of RSV-IN-4 involves several steps, starting with the preparation of key intermediates. The synthetic routes typically include:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

RSV-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

RSV-IN-4 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed in studies to understand the biological pathways involved in RSV infections and to identify potential therapeutic targets.

    Medicine: this compound is being investigated for its potential as an antiviral drug, with studies focusing on its efficacy, safety, and pharmacokinetics.

    Industry: The compound is used in the development of diagnostic tools and antiviral coatings for medical devices.

Comparison with Similar Compounds

RSV-IN-4 can be compared with other similar compounds, such as:

This compound is unique in its specific targeting of the RSV nucleoprotein, which sets it apart from other inhibitors that target different stages of the viral life cycle.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPNNPINBXARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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